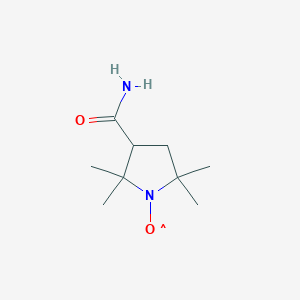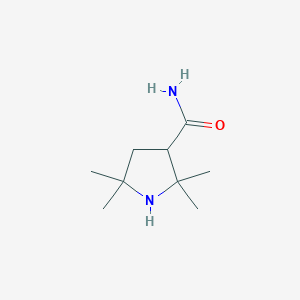
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid
Descripción general
Descripción
“1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid” is a chemical compound with the molecular formula C15H20N2O5 . It is a derivative of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide, which is a carboxamide of a hydrogenated pyrrole derivative .
Molecular Structure Analysis
The molecular structure of “1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid” can be represented by the InChI string: InChI=1S/C15H20N2O5/c1-9(18)17-14(2,3)8-10(15(17,4)5)13(21)22-16-11(19)6-7-12(16)20/h8H,6-7H2,1-5H3 . The Canonical SMILES representation is: CC(=O)N1C(C=C(C1(C)C)C(=O)ON2C(=O)CCC2=O)(C)C .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid” include a molecular weight of 308.33 g/mol . It has a computed XLogP3-AA value of -0.2, indicating its relative hydrophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . It has three rotatable bonds . Its exact mass and monoisotopic mass are both 308.13722174 g/mol . Its topological polar surface area is 84 Ų .
Aplicaciones Científicas De Investigación
Pharmaceutical Reference Standards
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid: is utilized as a high-quality reference standard in pharmaceutical testing. Reference standards are crucial for ensuring the identity, quality, purity, and potency of pharmaceutical products .
Laboratory Consumables
In the realm of laboratory consumables, this compound serves as an essential standard for instrument calibration and validation. It ensures the accuracy and consistency of analytical instruments used across laboratories .
Instrument Standards and Consumables
The compound is also employed in the calibration of instruments that require precise measurements of chemical substances. This application is vital for research that demands high levels of accuracy, such as quantitative analysis .
Spin Probes in Nuclear Magnetic Resonance (NMR)
As a spin probe, it is used in NMR studies, particularly in the simulation of Overhauser dynamic nuclear polarization signals. This application is significant in enhancing the sensitivity of NMR, allowing for the detection of low-concentration substances .
Synthesis of Nitroxide-Based Polyethers
This compound serves as a starting material in the synthesis of nitroxide-based polyethers. These polyethers exhibit charge transport properties, making them useful in the development of organic electronic devices .
Material Safety Data Sheets (MSDS)
The compound’s safety data is meticulously documented in MSDS, which provides comprehensive information on handling, storage, and emergency measures in case of contact or ingestion. This is essential for maintaining safety standards in research and industrial environments .
Charge Transport Properties Research
Research into the charge transport properties of materials often utilizes this compound. Understanding these properties is crucial for the development of advanced materials for electronics and energy storage applications .
Dynamic Nuclear Polarization (DNP) Enhancers
In DNP, this compound is used to enhance the polarization of nuclei, which in turn improves the sensitivity of solid-state NMR. This has broad implications for the study of molecular structures in materials science and biochemistry .
Mecanismo De Acción
Target of Action
It’s known that this compound is used in synthetic chemistry as a building block , suggesting that it may interact with various biochemical entities depending on the context of its use.
Mode of Action
As a building block in synthetic chemistry, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Propiedades
IUPAC Name |
1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(13)12-10(2,3)6-8(9(14)15)11(12,4)5/h6H,1-5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZCMUMKDRAYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C=C(C1(C)C)C(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393477 | |
| Record name | 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid | |
CAS RN |
887352-25-2 | |
| Record name | 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





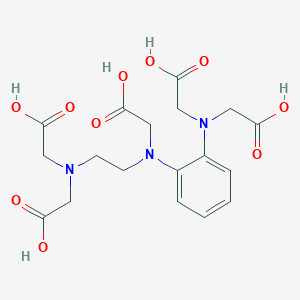
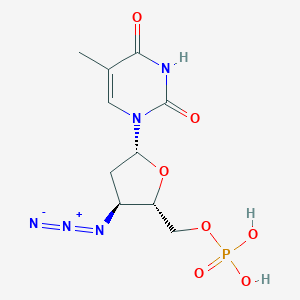
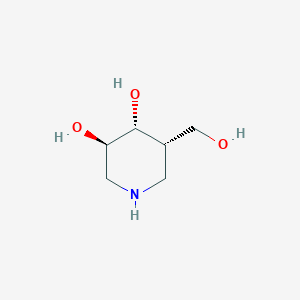
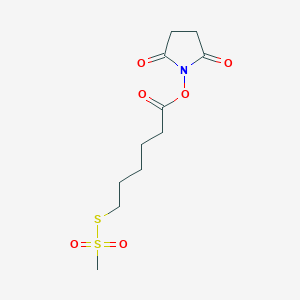
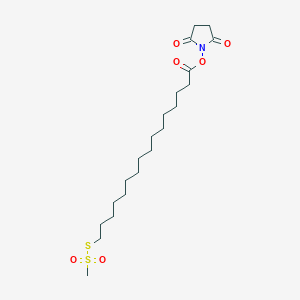
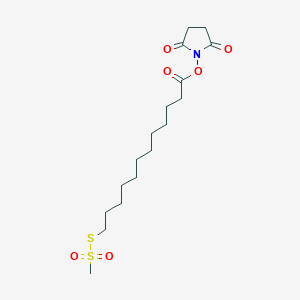

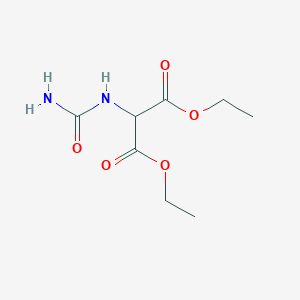

![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)
